molecular formula C18H24N2O5 B13979731 tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate

tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate

Cat. No.: B13979731
M. Wt: 348.4 g/mol
InChI Key: OKNUGRTXJGTXBD-UHFFFAOYSA-N
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Description

This compound (CAS: 1354025-31-2, InChIKey: OKNUGRTXJGTXBD-WPZCJLIBSA-N) is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide substituent. Its molecular formula is C₁₉H₂₄N₂O₅, with a molecular weight of 360.41 g/mol. The (R)-configuration at the dioxine carboxamide and the Boc-protected pyrrolidine make it a chiral intermediate, often utilized in pharmaceutical synthesis for its conformational rigidity and stereochemical control .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-9-8-12(10-20)19-16(21)15-11-23-13-6-4-5-7-14(13)24-15/h4-7,12,15H,8-11H2,1-3H3,(H,19,21)

InChI Key

OKNUGRTXJGTXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Starting Materials

  • (R)-Pyrrolidine-1-carboxylate tert-butyl ester (Boc-protected pyrrolidine)
  • 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (or its derivatives)
  • Coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
  • Bases such as DIPEA (N,N-Diisopropylethylamine)
  • Solvents like DMF (Dimethylformamide), DCM (Dichloromethane)

Amide Bond Formation

The key step in the synthesis is the coupling of the Boc-protected pyrrolidine amine with the carboxylic acid derivative of 2,3-dihydrobenzo[b]dioxine to form the amide bond:

  • The carboxylic acid (2,3-dihydrobenzo[b]dioxine-2-carboxylic acid) is first activated using a coupling reagent such as TBTU in the presence of a base like DIPEA in DMF.
  • After activation (typically 15 minutes at room temperature), the Boc-protected pyrrolidine amine is added.
  • The reaction mixture is stirred at room temperature for 12–16 hours to ensure complete coupling.
  • The reaction mixture is then poured into water and extracted with an organic solvent such as ethyl acetate.
  • The organic phase is washed with saturated sodium bicarbonate solution and water to remove impurities.
  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.
  • The product can be purified by column chromatography or recrystallization as needed.

Alternative Synthetic Routes

  • Some protocols utilize carbodiimide coupling agents like EDCI or DCC combined with additives like HOBt or DMAP to facilitate amide bond formation.
  • Protection and deprotection steps may be employed if other functional groups are present or if stereochemical control is required.
  • Palladium-catalyzed carbonylation reactions and other advanced synthetic techniques may be used for preparing related intermediates, especially for analogs or derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Time Temperature Yield (%) Notes
Activation of carboxylic acid TBTU (1 eq), DIPEA (5 eq), DMF 15 min Room temp - Formation of activated ester intermediate
Amide coupling Boc-protected pyrrolidine (1 eq), DMF 12–16 hours Room temp 70–85 Stirring at RT for complete coupling
Work-up Extraction with ethyl acetate, washing with NaHCO3, drying - - - Removal of impurities and isolation
Purification Column chromatography or recrystallization - - - To obtain pure product

Yields and conditions may vary depending on scale and purity of starting materials

Analytical Characterization

  • Molecular formula: C18H24N2O5
  • Molecular weight: 348.4 g/mol
  • IUPAC name: tert-butyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)pyrrolidine-1-carboxylate
  • Characterization techniques include NMR (¹H and ¹³C), LC-MS, and IR spectroscopy to confirm the structure and purity.

Chemical Reactions Analysis

tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism by which tert-Butyl 3-(®-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate (CAS: 1353965-59-9)

  • Structural Difference : The pyrrolidine ring is replaced with a piperidine ring, and the carboxamide nitrogen is methylated.
  • Molecular Formula : C₂₀H₂₈N₂O₅ (MW: 376.45 g/mol).
  • Impact: The piperidine ring introduces an additional methylene group, reducing ring strain and increasing hydrophobicity.
  • Applications : Likely used in drug discovery for improved pharmacokinetic properties compared to pyrrolidine analogs .

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

  • Structural Difference : The Boc group is absent, replaced by a hydrochloride salt.
  • Impact : Enhanced water solubility due to the ionic form but reduced stability in basic conditions. The free amine allows for further derivatization without deprotection steps.
  • Applications : Useful in acidic environments or as a direct precursor for salt-sensitive reactions .

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

  • Structural Difference : A methyl group on the pyrrolidine ring and a pyridinyloxy methyl substituent replace the dioxine carboxamide.
  • Impact: Increased steric hindrance and lipophilicity due to methyl and pyridine groups.
  • Stereochemistry : NMR data indicates a mixture of enantiomers (54:46 ratio), suggesting synthetic challenges in stereocontrol .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structural Difference : A bromo-methoxy pyridine substituent replaces the dioxine carboxamide.
  • Impact : Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group donates electrons, stabilizing the pyridine ring.
  • Applications : Intermediate for synthesizing kinase inhibitors or nucleoside analogs .

tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

  • Structural Difference : A chlorinated pyrrolopyrimidine group replaces the dioxine carboxamide.
  • Molecular Formula : C₁₅H₁₉ClN₄O₂ (MW: 338.79 g/mol).
  • Impact : The chloro-pyrrolopyrimidine moiety is common in kinase inhibitors, leveraging halogen bonding for target engagement.
  • Applications: Potential use in oncology drug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₂₄N₂O₅ 360.41 Boc-pyrrolidine, (R)-dioxine carboxamide Chiral, rigid, used in stereoselective synthesis
tert-Butyl 3-(N-methyl-dioxine-carboxamido)piperidine-1-carboxylate C₂₀H₂₈N₂O₅ 376.45 Piperidine, N-methyl Improved metabolic stability, higher hydrophobicity
(S)-N-(Pyrrolidin-3-yl)-dioxine-carboxamide hydrochloride C₁₄H₁₇N₂O₃Cl 296.75 Hydrochloride salt Water-soluble, amine-reactive
tert-Butyl (2R,5S)-2-methyl-5-(pyridinyloxy-methyl)pyrrolidine-1-carboxylate C₁₈H₂₆N₂O₃ 318.41 Methyl-pyrrolidine, pyridinyloxy-methyl Steric hindrance, π-π stacking potential
tert-Butyl 3-(bromo-methoxy-pyridinyloxy-methyl)pyrrolidine-1-carboxylate C₁₇H₂₃BrN₂O₄ 411.28 Bromo, methoxy-pyridine Electrophilic for cross-coupling, stabilized pyridine
tert-Butyl 3-(chloro-pyrrolopyrimidinyl)pyrrolidine-1-carboxylate C₁₅H₁₉ClN₄O₂ 338.79 Chloro-pyrrolopyrimidine Kinase inhibitor scaffold, halogen bonding

Key Research Findings

  • Stereochemical Influence : The (R)-configuration in the target compound ensures enantioselective interactions in catalysis or receptor binding, whereas racemic mixtures (e.g., ) complicate purification and activity .
  • Functional Group Reactivity : Boronic esters () and brominated pyridines () enable cross-coupling reactions, unlike the carboxamide group in the target compound, which is more suited for hydrogen bonding .
  • Solubility vs. Stability : Hydrochloride salts () improve aqueous solubility but limit use in basic conditions, whereas Boc protection () enhances stability during synthesis .

Biological Activity

The compound tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine moiety, a dihydrobenzo[b][1,4]dioxine ring, and a tert-butyl group. Its systematic name reflects these structural components. The molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 301.33 g/mol.

Structural Components

ComponentDescription
PyrrolidineA five-membered ring containing nitrogen
Dihydrobenzo[b][1,4]dioxineA bicyclic structure with dioxine functionality
Tert-butyl groupA branched alkyl group enhancing lipophilicity

Research indicates that the compound may exhibit multiple biological activities:

  • Antioxidant Activity : The presence of the dioxine moiety suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary studies have shown that derivatives of similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes.

Pharmacological Effects

In vitro and in vivo studies have demonstrated various pharmacological effects:

  • Cytotoxicity : Evaluations on human cell lines indicate that the compound exhibits cytotoxic effects against certain cancer cell types.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses has been noted in several studies.
  • Neuroprotective Effects : Some evidence suggests that it may protect neuronal cells from damage due to neurotoxins.

Case Studies

  • Study on Antioxidant Activity :
    • Research conducted on the antioxidant capacity of related compounds showed significant free radical scavenging activity.
    • Results indicated a dose-dependent response, with higher concentrations yielding better protective effects against oxidative damage.
  • Evaluation of Antimicrobial Properties :
    • A study assessed the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus.
    • The results demonstrated a notable reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.
    • The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

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